molecular formula C19H21N3O B1684316 Alcaftadine CAS No. 147084-10-4

Alcaftadine

Cat. No. B1684316
M. Wt: 307.4 g/mol
InChI Key: MWTBKTRZPHJQLH-UHFFFAOYSA-N
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Description

Alcaftadine is a H1 histamine receptor antagonist used to prevent eye irritation brought on by allergic conjunctivitis . It was approved by the U.S. Food and Drug Administration (FDA) in July 2010, under the trade name Lastacaft .


Synthesis Analysis

The synthesis of Alcaftadine involves a time-consuming column chromatography technique for the isolation of the hydroxymethylated product alcohol . The determination of Alcaftadine and Olopatadine hydrochloride was carried out via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe .


Molecular Structure Analysis

Alcaftadine has a molecular formula of C19H21N3O and a molar mass of 307.397 g·mol −1 . It belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring .


Chemical Reactions Analysis

Alcaftadine is typically administered as an eye drop which keeps its effects regional as compared to systemic effects . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .


Physical And Chemical Properties Analysis

Alcaftadine has a molecular formula of C19H21N3O and a molar mass of 307.397 g·mol −1 . It is chemically known as 6, 11-dihydro-11- (1-methyl-4-piperidinylidene)-5H-imidazo [2, 1-b] 3 benzazepine-3-carboxaldehyde .

Scientific Research Applications

Efficacy and Safety

Alcaftadine is a high-affinity antagonist for histamine H1, H2, and H4 receptors, displaying potent anti-allergic effects. Its efficacy in preventing ocular itching and conjunctival redness associated with allergic conjunctivitis has been well-documented. A multicenter, placebo-controlled study demonstrated that Alcaftadine 0.25% ophthalmic solution significantly reduced ocular itching and conjunctival redness with a rapid onset of action within minutes and a lasting effect for at least 16 hours, positioning it as an important therapeutic option for ocular allergy (Torkildsen & Shedden, 2011). Additional research supports its superiority or at least equivalence to other antihistamines like Olopatadine in preventing symptoms of allergic conjunctivitis, highlighting its clinical utility in managing this condition (Ackerman et al., 2013).

Mechanisms of Action

Beyond its antihistaminic activity, Alcaftadine exhibits modulatory actions on immune cell recruitment and mast cell stabilization. These properties contribute to its effectiveness in preventing the signs and symptoms of allergic conjunctivitis, offering therapeutic benefits beyond simple histamine receptor blockade (Namdar & Valdez, 2011). It significantly reduces allergic conjunctivitis symptoms and is effective in both immediate and delayed response scenarios, suggesting a comprehensive mode of action that might involve additional anti-inflammatory effects.

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetic properties of Alcaftadine reveal that it is not significantly metabolized by cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. Its rapid conversion to an active carboxylic acid metabolite and minimal plasma protein binding make it suitable for ophthalmic use with a favorable safety profile (Bohets et al., 2011).

Comparative Studies

Comparative studies have demonstrated that Alcaftadine is as effective as, or more effective than, other antihistamines (e.g., Olopatadine) in managing allergic conjunctivitis. These studies highlight its ability to provide rapid and sustained relief from ocular itching and redness, with some evidence suggesting superior efficacy in certain measures of allergic response (McLaurin et al., 2014).

Novel Applications

Recent research has also identified potential sedative-hypnotic effects of Alcaftadine in animal models, suggesting that its therapeutic applications could extend beyond allergic conjunctivitis. This discovery opens new avenues for the investigation of Alcaftadine's central nervous system effects and its potential utility in conditions other than ocular allergies (Drakakis et al., 2017).

Safety And Hazards

Alcaftadine should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is toxic and can cause moderate to severe irritation to the skin and eyes . The most common side effect of Alcaftadine administration was irritation or a stinging sensation at the administration site .

Future Directions

Alcaftadine has been shown to have a clinically significant reduction in conjunctival redness scores 7 and 15 minutes after administration . It has also demonstrated greater efficacy in prevention of ocular itching compared with olopatadine 0.2% at 3 min post-CAC (primary endpoint), and over all time points, 16 h post-treatment instillation .

properties

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTBKTRZPHJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598455
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alcaftadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly solubility
Record name Alcaftadine
Source DrugBank
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Mechanism of Action

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated.
Record name Alcaftadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alcaftadine

CAS RN

147084-10-4
Record name Alcaftadine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alcaftadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCAFTADINE
Source FDA Global Substance Registration System (GSRS)
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Record name Alcaftadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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